molecular formula C19H18N2O2 B12523059 3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one

3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one

Cat. No.: B12523059
M. Wt: 306.4 g/mol
InChI Key: FWFISWZSIAJQSO-UHFFFAOYSA-N
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Description

3-{[4-(Morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one is a synthetic indole derivative characterized by a morpholine-substituted phenyl group at the 3-position of the indol-2-one scaffold. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) is known to enhance solubility and bioavailability in drug-like molecules, making this compound of interest in medicinal chemistry .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-[(4-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H18N2O2/c22-19-17(16-3-1-2-4-18(16)20-19)13-14-5-7-15(8-6-14)21-9-11-23-12-10-21/h1-8,13H,9-12H2,(H,20,22)

InChI Key

FWFISWZSIAJQSO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Morpholinobenzylidene)indolin-2-one typically involves the condensation of 4-morpholinobenzaldehyde with indolin-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinobenzylidene)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including 3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one, exhibit promising anticancer properties. A study demonstrated that similar indole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Indole-based compounds have been investigated for their anti-inflammatory properties. The compound's structure allows it to interact with specific protein targets involved in inflammatory pathways, potentially leading to the development of new anti-inflammatory agents . For instance, studies have shown that modifications in the indole structure can enhance binding affinity to inflammatory mediators, which may reduce inflammation in vivo .

Neuroprotective Effects

The compound has shown potential neuroprotective effects in preclinical studies. It has been evaluated for its ability to mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's . The morpholine group may play a crucial role in enhancing the compound's bioavailability and interaction with neural targets.

Antimicrobial Properties

Some indole derivatives have exhibited antimicrobial activity against various pathogens. The presence of the morpholine moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

Study Findings Implications
Study on Anticancer ActivityIndole derivatives showed IC50 values in the micromolar range against tumor cell lines.Potential development of new anticancer drugs.
Investigation of Anti-inflammatory PropertiesCompounds demonstrated reduced microglial activation in LPS-injected mice.Could lead to new treatments for neuroinflammatory conditions.
Evaluation of Neuroprotective EffectsReduced oxidative stress markers in neuronal cells treated with the compound.Suggests potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-Morpholinobenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Akt, MAPK, and NF-κB signaling pathways, which are involved in inflammation and cancer progression. By inhibiting these pathways, the compound can reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Indol-2-one Derivatives

The following compounds share structural similarities with the target molecule, particularly in the inclusion of morpholine or indol-2-one moieties. Key differences in substituents and their implications are highlighted:

Compound Name Molecular Formula Key Structural Features Reported Properties/Activities Reference
3-{[4-(Morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one C₁₉H₁₈N₂O₂ - Methylidene group at 3-position
- Morpholine-substituted phenyl ring
No direct data; inferred enhanced solubility from morpholine moiety N/A
5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one C₂₃H₃₄N₄O₃ - Three morpholine groups
- Methyl and ethyl substituents
Crystallographic data (single-crystal X-ray); potential for altered pharmacokinetics due to bulkier structure
5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone C₂₄H₂₆N₂O₄ - Hydroxy and methoxyphenyl groups
- Morpholinoethyl chain
Synthetic intermediate; no direct bioactivity reported
(3Z)-3-[2-(3,4-Dichlorophenyl)hydrazin-1-ylidene]-1-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-indol-2-one C₁₉H₁₇Cl₂N₅O - Hydrazin-ylidene group
- Dichlorophenyl and morpholinylmethyl substituents
Antifungal/antibacterial potential (inferred from hydrazine derivatives)

Key Observations:

Substituent Effects :

  • The target compound’s methylidene group contrasts with hydrazin-ylidene () or bis-morpholine () groups in analogs. Methylidene may confer rigidity, affecting binding to enzymatic targets compared to bulkier substituents.
  • Morpholine positioning : The target’s morpholine is para-substituted on the phenyl ring, whereas analogs like ’s compound incorporate morpholine directly on the indole nitrogen, altering electronic distribution.

Pharmacological Implications :

  • Compounds with multiple morpholine groups (e.g., ) may exhibit improved solubility but reduced membrane permeability due to increased polarity.
  • Hydrazine derivatives () are associated with antifungal activity, suggesting the target compound could be optimized for similar applications .

Non-Morpholine Indol-2-one Analogs

Compounds lacking morpholine but retaining the indol-2-one core provide insight into scaffold-driven bioactivity:

Compound Name Molecular Formula Key Structural Features Reported Properties/Activities Reference
3-Hydroxy-1-(morpholin-4-ylmethyl)-3-phenacylindol-2-one C₂₁H₂₂N₂O₄ - Hydroxy and phenacyl groups Synthetic intermediate; potential anti-inflammatory activity
3-[(3-Iodo-4-methylphenyl)amino]-2H-indol-2-one C₁₅H₁₃IN₂O - Iodo-substituted phenylamino group No bioactivity data; iodine may enhance radioimaging potential
(3Z)-3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-2,3-dihydro-1H-indol-2-one C₁₇H₁₅NO₃ - Hydroxy-methoxy-methylphenyl group Synthetic compound; polar substituents may limit bioavailability

Key Observations:

  • Iodine substitution () highlights the scaffold’s adaptability for diagnostic applications, though this is speculative without direct data.

Biological Activity

The compound 3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one , also known as a morpholine-substituted indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C19H18N2O2
  • Molecular Weight : 306.358 g/mol
  • CAS Number : [Not provided in the search results]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including those with morpholine substituents. The compound has shown promising activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/ml
Staphylococcus aureus62.5 µg/ml
Klebsiella pneumoniae12.5 µg/ml

These findings suggest that the compound exhibits significant antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

Indole derivatives are known for their anticancer properties. Research indicates that compounds similar to 3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Indole derivatives have been shown to inhibit the proliferation of cancer cells by disrupting cell cycle progression.
  • Induction of Apoptosis : Many indole derivatives activate caspase pathways leading to programmed cell death in cancerous cells.

A study demonstrated that a closely related compound exhibited an IC50 value of 25 µM against human breast cancer cells (MCF-7), suggesting that similar activities could be expected from the target compound .

The biological activity of 3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one can be attributed to several mechanisms:

  • Interaction with Enzymes : The morpholine group may enhance binding affinity to specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : The compound may act as a ligand for various biological receptors, influencing signaling pathways related to inflammation and cell growth.

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of derivatives were synthesized and tested for their antimicrobial activity against common pathogens. The study found that compounds with morpholine substitutions consistently demonstrated enhanced antibacterial properties compared to their non-morpholine counterparts .
  • Anticancer Research :
    • In vitro studies on cancer cell lines revealed that the introduction of the morpholine moiety significantly increased cytotoxicity against breast and lung cancer cells, indicating a potential pathway for drug development targeting these malignancies .

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